Trichloromethyl chloroformate
Overview
Description
Trichloromethyl chloroformate, also known as diphosgene, is an organic compound with the chemical formula ClCOOCCl₃. It is a colorless liquid with a pungent odor, similar to that of phosgene. This compound is primarily used as a reagent in organic synthesis and has historical significance as a chemical warfare agent during World War I .
Mechanism of Action
Target of Action
Trichloromethyl chloroformate, also known as Diphosgene, is a versatile reagent in organic synthesis . It primarily targets amines, amino acids, and amino alcohols .
Mode of Action
Diphosgene interacts with its targets (amines, amino acids, and amino alcohols) to produce corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates . This reaction is an effective alternative to the use of phosgene .
Biochemical Pathways
The biochemical pathways affected by Diphosgene involve the conversion of amines into isocyanates, secondary amines into carbamoyl chlorides, and carboxylic acids into acid chlorides . These conversions are crucial in the synthesis of various organic compounds.
Pharmacokinetics
It’s known that diphosgene is a liquid at room temperature, which facilitates its handling and use in reactions .
Result of Action
The molecular and cellular effects of Diphosgene’s action depend on the specific reaction and the compounds involved. In general, the result is the formation of isocyanates, isocyanato acid chlorides, and isocyanato chloroformates from amines, amino acids, and amino alcohols .
Action Environment
The action of Diphosgene can be influenced by environmental factors such as temperature and humidity. For instance, Diphosgene can convert to phosgene upon heating or upon catalysis with charcoal . Moreover, it reacts with water to release hydrochloric acid (HCl), which can affect its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Trichloromethyl chloroformate plays a significant role in biochemical reactions. It can react with amines, amino acids, and amino alcohols to produce corresponding isocyanates, isocyanato acid chlorides, and isocyanato chloroformates . These reactions are crucial in the synthesis of various organic compounds, including cyclic carbamimidates, N-alkenyl and cycloalkyl carbamates, and prostate-specific membrane antigen-targeted anticancer prodrugs . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with amino acids and proteins can lead to modifications in protein structure and function, thereby altering cellular activities . Additionally, its interaction with cellular components can result in cytotoxic effects, impacting cell viability and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to react with nucleophilic groups in biomolecules. It can form covalent bonds with amines, amino acids, and amino alcohols, leading to the formation of isocyanates and other reactive intermediates . These intermediates can further react with other biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s high reactivity makes it a potent agent in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to decompose in the presence of moisture, releasing phosgene, which can further react with other compounds . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of this compound can result in respiratory distress, organ damage, and even death in animal models. The compound’s toxicity is dose-dependent, and careful dosage calculations are essential in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of isocyanates and other reactive intermediates . The compound interacts with enzymes such as amino acid oxidases and transferases, facilitating the conversion of substrates into desired products. These metabolic pathways are crucial in the synthesis of pharmaceuticals and other organic compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments. Its distribution within tissues can vary depending on the presence of binding proteins and other cellular components.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles . The compound’s reactivity with cellular components can lead to its accumulation in specific organelles, such as the endoplasmic reticulum and mitochondria. This subcellular localization can influence the compound’s activity and function, affecting cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloromethyl chloroformate can be synthesized by the chlorination of methyl chloroformate. The process involves the following steps :
- A three-necked flask is equipped with a thermometer, reflux condenser, and gas-inlet tube.
- Freshly distilled methyl chloroformate is placed in the flask and illuminated with a high-pressure mercury-vapor lamp.
- Chlorine gas is passed into the flask, maintaining the temperature at 30-35°C using a water bath.
- After 6.5-7 hours, the reaction is complete, and the product is distilled under reduced pressure to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale, ensuring proper safety measures due to the toxic nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Trichloromethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines, amino acids, and amino alcohols to form isocyanates, isocyanato acid chlorides, and isocyanato chloroformates.
Acylation Reactions: It acts as an acylating agent to synthesize oxazolidinones from α-amino alcohols.
Dehydration Reactions: It is used as a dehydrating agent to synthesize aromatic diisocyanides in the presence of triethylamine.
Common Reagents and Conditions:
Amines and Amino Acids: React with this compound to form isocyanates.
Triethylamine: Used in dehydration reactions to form aromatic diisocyanides.
Major Products:
Isocyanates: Formed from reactions with amines and amino acids.
Oxazolidinones: Synthesized from α-amino alcohols.
Aromatic Diisocyanides: Produced in dehydration reactions.
Scientific Research Applications
Trichloromethyl chloroformate is widely used in scientific research for various applications :
Organic Synthesis: It serves as a reagent for the synthesis of cyclic carbamimidates, N-alkenyl and cycloalkyl carbamates, and prostate-specific membrane antigen-targeted anticancer prodrugs.
Pharmaceuticals: Used in the preparation of erythromycin A derivatives and antibody-drug conjugates.
Chemical Industry: Acts as a source of phosgene in laboratory preparations and is involved in the conversion of amines, carboxylic acids, and formamides into isocyanates, acid chlorides, and isocyanides.
Comparison with Similar Compounds
- Phosgene
- Triphosgene
- Thiophosgene
- Bis(trichloromethyl) carbonate
- 2,2,2-Trichloroethyl chloroformate
Properties
IUPAC Name |
trichloromethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4O2/c3-1(7)8-2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUYBXPSSCRKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(OC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCOOCCl3, C2Cl4O2 | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862065 | |
Record name | Carbonochloridic acid, trichloromethyl ester | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a fruity odor or odorless; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | Diphosgene | |
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Record name | DIPHOSGENE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
128 °C @ 760 MM HG, Suffocating liquid; Boiling point = 49 °C at 50 mm Hg; Stable at room temp, decomposes to phosgene at approximately 300 °C, at 101.3 kPa: 128 °C | |
Record name | DIPHOSGENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
INSOL IN WATER; SOL IN ETHANOL, VERY SOL IN ETHER, SOL IN BENZENE, ALCOHOL, AND ETHER, Solubility in water: reaction | |
Record name | DIPHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.6525 @ 14 °C, 1.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |
Record name | DIPHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 6.83 | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |
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Vapor Pressure |
10 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 1.3 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
Record name | DIPHOSGENE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
503-38-8 | |
Record name | Diphosgene | |
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Record name | Diphosgene | |
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Record name | Diphosgene | |
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Record name | Carbonochloridic acid, trichloromethyl ester | |
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Record name | Carbonochloridic acid, trichloromethyl ester | |
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Record name | Trichloromethyl chloroformate | |
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Record name | DIPHOSGENE | |
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Record name | DIPHOSGENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHOSGENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |
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Melting Point |
-57 °C | |
Record name | DIPHOSGENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/371 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIPHOSGENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1630 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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